3,4-Dichloroethcathinone
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Overview
Description
3,4-Dichloroethcathinone is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxolan-2-one can be synthesized through several methods:
Reaction of Ethylene Carbonate with Thionyl Chloride: This method involves the reaction of ethylene carbonate with thionyl chloride under controlled conditions to produce 4-chloro-1,3-dioxolan-2-one.
Chlorination of Ethylene Carbonate: Another method involves the direct chlorination of ethylene carbonate using chlorine gas in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene carbonate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, the major products can include ethylene carbonate derivatives such as ethylene glycol, ethylene diamine, or ethylene glycol ethers.
Hydrolysis: The major products are ethylene carbonate and hydrochloric acid[][1].
Scientific Research Applications
4-Chloro-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form stable polymers[][1].
Comparison with Similar Compounds
4-Chloro-1,3-dioxolan-2-one can be compared with other similar compounds such as:
4,5-Dichloro-1,3-dioxolan-2-one: This compound has two chlorine atoms and exhibits similar reactivity but with different substitution patterns.
Ethylene Carbonate: This compound lacks the chlorine atom and is less reactive towards nucleophiles but is widely used as a solvent and in the production of polymers.
Uniqueness: The presence of the chlorine atom in 4-chloro-1,3-dioxolan-2-one makes it more reactive towards nucleophiles compared to ethylene carbonate. This unique reactivity allows it to be used in a broader range of chemical reactions and applications .
Properties
CAS No. |
1225618-63-2 |
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Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14-7(2)11(15)8-4-5-9(12)10(13)6-8/h4-7,14H,3H2,1-2H3 |
InChI Key |
BIYFBWRLDKOYMU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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